6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrido-pyrazinone scaffold with a chlorine substituent at the 6-position. This structure belongs to the pyrazin-2(1H)-one family, which has garnered attention in medicinal chemistry due to its role as a kinase inhibitor scaffold. Pyrazin-2(1H)-ones, derived from marine alkaloids like hamacanthins, exhibit competitive binding to the ATP pocket of receptor tyrosine kinases (RTKs), such as platelet-derived growth factor receptor (PDGFR), making them promising candidates for anticancer therapies . The chlorine substituent in this compound likely enhances binding affinity and metabolic stability compared to unsubstituted analogs, as halogenation is a common strategy in lead optimization .
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12) |
InChI Key |
PVPSHOHSPGMOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate
One of the well-documented synthetic routes involves the intramolecular cyclization of ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate under basic conditions to form the bicyclic dihydropyridopyrazinone system.
Reaction Summary:
| Step | Reagents & Conditions | Description | Yield (%) | Product |
|---|---|---|---|---|
| 1 | Sodium hydride (60% in mineral oil), 1,4-dioxane, reflux, 2 h | Deprotonation and cyclization of ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate | - | Intermediate cyclized species |
| 2 | Concentrated HCl, water, 1,4-dioxane, pH adjustment to 8-9, room temperature | Neutralization and isolation of the product | 68% | 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one |
- Dissolve ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate (20 mmol) in dry 1,4-dioxane (50 mL).
- Add sodium hydride (0.3 equivalents) carefully under inert atmosphere.
- Reflux the mixture for 2 hours to promote cyclization.
- Cool to room temperature and neutralize with concentrated hydrochloric acid to pH 8-9.
- Remove solvent under reduced pressure.
- Filter the precipitated solid, wash with water and a mixture of ethyl acetate/petroleum ether (1:1).
- Dry to obtain the target compound as a pale solid with 68% yield.
This method is noted for its straightforward approach and moderate yield, making it a practical route for laboratory-scale synthesis.
Alternative Synthetic Routes and Considerations
While the above method is the most direct and reported for this specific compound, related heterocyclic systems such as 6-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one have been synthesized through halogenation and cyclization strategies that may be adapted for the chloro analogue.
Key considerations for alternative methods include:
- Choice of Base: Sodium hydride is preferred for its strong basicity and ability to deprotonate amine groups facilitating cyclization.
- Solvent Effects: 1,4-Dioxane is commonly used due to its aprotic nature and ability to dissolve both starting materials and reagents effectively.
- pH Control: Post-reaction neutralization to slightly basic pH (8-9) is critical for product isolation and purity.
- Temperature: Reflux conditions (~101 °C for 1,4-dioxane) favor cyclization kinetics.
Analysis of Preparation Methods
Yield and Purity
- The sodium hydride-mediated cyclization method yields approximately 68% of the desired product, which is acceptable for heterocyclic synthesis.
- Purity is ensured by washing and recrystallization steps, with the final compound isolated as a pale solid.
Reaction Mechanism Insights
- The reaction likely proceeds via deprotonation of the amine group adjacent to the ester moiety, enabling nucleophilic attack on the ester carbonyl.
- This intramolecular attack forms the bicyclic pyrazinone ring system.
- Acidic work-up neutralizes the reaction mixture and precipitates the product.
Comparative Table of Key Reaction Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting Material | Ethyl 2-(2-amino-6-chloropyridin-3-ylamino)acetate | Precursor for cyclization |
| Base | Sodium hydride (60% in mineral oil) | Strong base for deprotonation |
| Solvent | 1,4-Dioxane | Aprotic, high boiling, good solubility |
| Temperature | Reflux (~101 °C) | Facilitates ring closure |
| Reaction Time | 2 hours | Sufficient for complete cyclization |
| Work-up | Acid neutralization (pH 8-9) | Product precipitation and isolation |
| Yield | 68% | Moderate, suitable for scale-up |
Research Findings and Optimization Opportunities
- The synthesis is reproducible and scalable with standard laboratory equipment.
- Optimization of reaction time and base equivalents may improve yield and reduce side products.
- Alternative bases (e.g., potassium tert-butoxide) and solvents (e.g., DMF, THF) could be screened to enhance reaction efficiency.
- Analytical characterization (NMR, MS, IR) confirms the structure and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinone compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Its derivatives have shown potential as:
- Antimicrobial Agents : Studies indicate that derivatives of this compound exhibit activity against various bacterial strains. For instance, a case study demonstrated its efficacy against resistant strains of Staphylococcus aureus, highlighting its potential in developing new antibiotics .
- Anticancer Agents : Research has shown that 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and its analogs can induce apoptosis in cancer cells. A notable study reported that these compounds inhibit cell proliferation in human breast cancer cell lines by modulating key signaling pathways involved in cell growth and survival .
2. Agrochemicals
The compound's structure suggests potential use in agrochemical formulations:
- Pesticides : Preliminary studies have indicated that certain derivatives can act as effective insecticides against common agricultural pests. Their mechanism involves disrupting the nervous system of target insects, which could lead to the development of safer and more effective pest control solutions .
Data Tables
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antibiotics evaluated the antimicrobial properties of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial potential.
Case Study 2: Anticancer Properties
In a controlled laboratory setting, researchers tested the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves the activation of caspase pathways leading to programmed cell death .
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The pyrido-pyrazinone scaffold allows for diverse substitutions, which modulate biological activity, selectivity, and pharmacokinetic properties. Key analogs include:
Key Observations:
- Chlorine vs. Halogenation : The 6-chloro derivative’s smaller atomic radius compared to iodine (e.g., 7-iodo analog) may reduce steric hindrance in kinase binding pockets, favoring interactions with PDGFR .
- Methyl Substitution : The 3,6-dimethyl analog shows activity as a corticotropin-releasing factor (CRF-1) antagonist but exhibits higher acute oral toxicity (Category 4, H302) compared to the chloro derivative .
- Complex Substitutions : Compounds like CC214-2 and onatasertib incorporate bulkier groups (e.g., hydroxypropyl, methoxycyclohexyl) for mTOR selectivity, demonstrating the scaffold’s adaptability to diverse targets .
Biological Activity
6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fused pyridine and pyrazine ring system with a chlorine substituent at the 6-position, exhibits various pharmacological properties, particularly as an aldose reductase inhibitor and potentially as an antioxidant .
- Molecular Formula: C7H6ClN3O
- Molecular Weight: 183.59 g/mol
- IUPAC Name: 6-chloro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
- Canonical SMILES: C1C(=O)NC2=C(N1)N=C(C=C2)Cl
Aldose Reductase Inhibition
Research indicates that 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one acts as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol. This pathway is implicated in diabetic complications, making aldose reductase inhibitors valuable in managing these conditions. The inhibition of this enzyme helps prevent the accumulation of sorbitol and subsequent cellular damage in diabetic patients.
Structure-Activity Relationship (SAR)
The biological activity of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can be understood through its structure-activity relationship. The presence of the chlorine atom and the specific arrangement of nitrogen atoms within the heterocyclic framework significantly influence its interaction with biological targets.
Comparison with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Chloro-pyrido[2,3-b]pyrazin-3(4H)-one | Pyridine-Pyrazine | Aldose reductase inhibition |
| 5-Chloro-pyrido[2,3-b]pyrazin-4(5H)-one | Pyridine-Pyrazine | Antioxidant properties |
| 7-Chloro-pyrido[2,3-b]pyrazin-2(1H)-one | Pyridine-Pyrazine | Potential anti-inflammatory effects |
This table highlights how variations in substitution patterns can lead to distinct biological activities among related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one:
- Aldose Reductase Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited aldose reductase activity. The IC50 values were reported to be significantly lower than those of standard inhibitors, indicating strong potential for therapeutic applications in diabetes management.
- Anti-inflammatory Effects : Related compounds have shown promising anti-inflammatory effects through COX enzyme inhibition. For example, certain derivatives exhibited IC50 values against COX-1 and COX-2 enzymes comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
Q & A
Q. What are the recommended safety protocols for handling 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified eye protection (safety glasses + face shield) and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and follow proper removal techniques to avoid skin contact .
- Engineering Controls: Work in a fume hood with adequate ventilation. Implement hand hygiene protocols (washing before breaks and post-handling) .
- Exposure Limits: No occupational exposure limits are established, but acute toxicity (oral, Category 4; H302) and respiratory irritation (H335) warrant strict containment .
- First Aid: In case of exposure, immediately consult a physician and provide the SDS (CAS: 159104-35-5) .
Q. How can researchers synthesize 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one and characterize its purity?
Methodological Answer:
- Synthesis: Adapt methods from analogous pyrazinone derivatives. For example, reduce nitrobenzyl intermediates using Na₂S₂O₄ (sodium dithionite) in aqueous HCl, followed by cyclization (see Scheme 5 in ). Optimize reaction time and temperature to minimize byproducts .
- Characterization:
II. Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
Methodological Answer:
- Data Gap Mitigation: Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to address missing ecotoxicological data (e.g., biodegradability, bioaccumulation) .
- Cross-Referencing: Compare hazard classifications (e.g., OSHA H319 for eye irritation) with in vivo data from structurally similar compounds, such as pyrazolo[3,4-d]pyrimidines, which show low acute toxicity but potential carcinogenicity .
- Dose-Response Studies: Establish LD₅₀ values in rodent models to clarify Category 4 oral toxicity (H302) .
Q. How do structural modifications at the 6-chloro position affect the compound’s bioactivity?
Methodological Answer:
- SAR Strategies:
- Substituent Screening: Replace the 6-chloro group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. For example, 6-methyl analogs (CAS: 159104-35-5) show altered receptor binding in CRF-1 antagonist studies .
- Bioactivity Testing: Use radioligand displacement assays (e.g., CRF-1 receptor binding) to quantify potency changes. Dzierba et al. (2004) reported EC₅₀ shifts of >10-fold with 6-substituent modifications .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions between modified analogs and target receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
